molecular formula C8H12N6 B13063030 5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13063030
M. Wt: 192.22 g/mol
InChI Key: DMRHSABJTADSLZ-UHFFFAOYSA-N
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Description

5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the triazole ring followed by the construction of the pyrazole ringThis is followed by the reaction of the triazole intermediate with appropriate reagents to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

5-methyl-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-8(9)11-14(6)5-7-4-13(2)12-10-7/h3-4H,5H2,1-2H3,(H2,9,11)

InChI Key

DMRHSABJTADSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CN(N=N2)C)N

Origin of Product

United States

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